1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17859391
InChI: InChI=1S/C9H10ClN3S/c1-6-4-9(11)12-13(6)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C9H10ClN3S
Molecular Weight: 227.71 g/mol

1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17859391

Molecular Formula: C9H10ClN3S

Molecular Weight: 227.71 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H10ClN3S
Molecular Weight 227.71 g/mol
IUPAC Name 1-[(5-chlorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C9H10ClN3S/c1-6-4-9(11)12-13(6)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12)
Standard InChI Key WZXVNDYVTUKGEY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CC2=CC=C(S2)Cl)N

Introduction

1. Introduction to 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and an amine group at position 3. Additionally, it contains a chlorinated thiophene moiety attached via a methylene bridge. Compounds with such structural motifs are of interest in medicinal chemistry due to their potential biological activities.

2. Structural Features

The structure of the compound can be broken down into three key components:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.

  • Substituents:

    • A methyl group at position 5.

    • An amine group (-NH₂) at position 3.

  • Chlorothiophene Moiety: A thiophene ring substituted with a chlorine atom at position 5, linked to the pyrazole via a methylene (-CH₂-) bridge.

These features make the compound both electron-rich and capable of participating in hydrogen bonding, which is crucial for its interactions in biological systems.

3. Potential Applications

Compounds with pyrazole and thiophene scaffolds are widely studied for their pharmacological properties. While specific data for this compound is unavailable, related derivatives have demonstrated the following activities:

  • Antimicrobial Activity:

    • Pyrazole derivatives are known to inhibit bacterial and fungal growth due to their ability to interfere with microbial enzymes.

    • Thiophene-containing compounds often exhibit enhanced antimicrobial effects due to their aromaticity and electron-donating/withdrawing substituents.

  • Anti-inflammatory Activity:

    • Pyrazoles are key scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which inhibit cyclooxygenase enzymes.

  • Anticancer Properties:

    • Substituted pyrazoles have shown cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Other Activities:

    • Antioxidant, antiviral, and enzyme inhibition activities have been reported for structurally similar compounds.

4. Synthesis Pathways

General Synthetic Approach

The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine likely involves:

  • Formation of the Pyrazole Core:

    • Reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

  • Functionalization:

    • Introduction of the methyl group at position 5 during or after pyrazole formation.

    • Amination at position 3 using nucleophilic substitution or reductive amination.

  • Attachment of Chlorothiophene:

    • Alkylation of the pyrazole core using a chlorothiophene derivative containing a reactive halide or aldehyde group.

Example Reaction Scheme

Hydrazine Derivative+AcetylacetoneMethylpyrazole Intermediate\text{Hydrazine Derivative} + \text{Acetylacetone} \rightarrow \text{Methylpyrazole Intermediate}Methylpyrazole Intermediate+Chlorothiophenemethylene HalideFinal Compound\text{Methylpyrazole Intermediate} + \text{Chlorothiophenemethylene Halide} \rightarrow \text{Final Compound}

6. Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR to identify chemical shifts corresponding to pyrazole, methyl, amine, and thiophene protons/carbons.

  • Mass Spectrometry (MS):

    • To determine the molecular ion peak (m/z=227m/z = 227) confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for NH2NH_2 stretching (~3300 cm1^{-1}) and C-Cl bonds (~700 cm1^{-1}).

  • Elemental Analysis:

    • To verify carbon, hydrogen, nitrogen, sulfur, and chlorine content.

7. Biological Evaluation

Although specific biological data is unavailable for this compound, related pyrazole-thiophene derivatives have been evaluated for:

  • Enzyme inhibition assays (e.g., cyclooxygenase or kinase inhibitors).

  • Antimicrobial screening against Gram-positive/Gram-negative bacteria and fungi.

  • Cytotoxicity assays using cancer cell lines.

These studies often reveal structure-activity relationships (SAR), helping optimize pharmacological profiles.

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